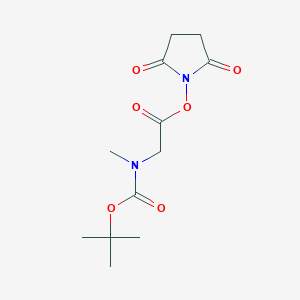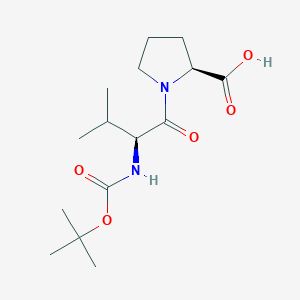
Boc-Sar-OSu
概要
説明
“Boc-Sar-OSu” is a chemical compound with the molecular formula C12H18N2O6 . It is used in the field of organic synthesis, particularly in the protection of amino functions .
Synthesis Analysis
The synthesis of this compound involves the protection of various amino acids with N-(9-fluorenylmethoxycarbonyl)oxysuccinimide (FMOC-OSu). This process can be carried out under mild reaction conditions in a catalyst and solvent-free media . The products of this synthesis are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound primarily involve the protection of amino functions. This process is generally the first option in a synthetic project when there is a need to protect an amino function . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
科学的研究の応用
Enhancing Understanding of Scientific Inquiry Through SARS Study : This research discusses how the study of severe acute respiratory syndrome (SARS) provided insights into the nature of science and scientific inquiry, useful for educational programs (Wong, Hodson, Kwan & Yung, 2008).
SAR Application Research in Japan : This paper reviews the role and activities of Japan's SAR application research committee, established in 2005, highlighting its focus on disaster prevention and environmental monitoring (Nonaka & Sasagawa, 2012).
SAR Imaging for Unmanned Underwater Vehicle Detection : This study discusses the development of a MiniSAR system for detecting underwater vehicles using SAR imaging technology (Li, Liu & Li, 2023).
Acupuncture Mechanism Research : This paper covers various aspects of acupuncture research, including its mechanisms and applications in different fields (Napadow et al., 2008).
Oil Spill Classification from SAR Images : This research describes the use of the Bag of Visual Words method for distinguishing oil spills from similar-looking phenomena in SAR images (Dhavalikar & Choudhari, 2021).
Advances in SAR Remote Sensing for Agriculture : This review discusses recent progress in using SAR remote sensing for various agricultural applications, including crop identification and yield estimation (Liu et al., 2019).
Integrity Protection for Research Artifacts using Open Science Chain : This paper explores the use of blockchain technology for preserving the integrity of research datasets (Shantharam et al., 2021).
作用機序
Target of Action
Boc-Sar-OSu, also known as Boc-N-Me-Gly-OSu, is a compound used in peptide synthesis . The primary targets of this compound are the amino groups of peptides and proteins. It acts as a protecting group for these amino groups during peptide synthesis, preventing unwanted side reactions.
Mode of Action
This compound interacts with its targets by forming a covalent bond with the amino group of the peptide or protein. This interaction results in the protection of the amino group, preventing it from participating in any unwanted side reactions during the peptide synthesis process .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. By protecting the amino groups of peptides and proteins, this compound allows for the selective addition of other amino acids to the peptide chain. This enables the synthesis of complex peptides with a high degree of control over the sequence .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would be largely determined by the specific conditions of the peptide synthesis process .
Result of Action
The result of this compound’s action is the successful synthesis of complex peptides with a high degree of control over the sequence. By protecting the amino groups of peptides and proteins, this compound prevents unwanted side reactions, allowing for the selective addition of other amino acids to the peptide chain .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of the protection of the amino groups. Moreover, the temperature and solvent used can also influence the reaction rate and efficiency. It is typically stored in a freezer to maintain its stability .
Safety and Hazards
生化学分析
Biochemical Properties
Boc-Sar-OSu plays a significant role in biochemical reactions. It is used as a protecting group for amines in the synthesis of peptides . The compound interacts with various enzymes and proteins during these reactions. The nature of these interactions is primarily through the formation of bonds with the amine groups of the peptides .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. It influences cell function by facilitating the formation of peptides, which are crucial components of proteins. Proteins, in turn, play vital roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a protecting group for amines in peptide synthesis. It forms bonds with the amine groups of peptides, protecting these groups during the synthesis process. This protection allows for the successful formation of peptides without interference from other reactive groups .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions, but it can degrade over time or under specific conditions . Long-term effects on cellular function observed in in vitro or in vivo studies are primarily related to its role in peptide synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis It interacts with enzymes that facilitate the formation of peptide bonds
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its role in peptide synthesis. It may interact with transporters or binding proteins that facilitate its movement within the cell. The compound’s localization or accumulation could be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound is likely within the cytoplasm, where peptide synthesis occurs. Any effects on its activity or function would be related to its role in this process
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13(4)7-10(17)20-14-8(15)5-6-9(14)16/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEKCHUPMRHPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448548 | |
| Record name | Boc-Sar-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80621-90-5 | |
| Record name | Boc-Sar-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)


![Fmoc-[D]Gly-OH](/img/structure/B558005.png)









